C22H19ClF3N3O2S2

Antimalarial Screening Regioisomer Comparison Structure–Activity Relationship

The compound with molecular formula C22H19ClF3N3O2S2 (CAS 356568-80-4, PubChem CID 3827083, synonym STL294548) is a synthetic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine-2-yl-sulfanylacetamide class. Its IUPAC name is N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide.

Molecular Formula C22H19ClF3N3O2S2
Molecular Weight 514.0 g/mol
Cat. No. B12135699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC22H19ClF3N3O2S2
Molecular FormulaC22H19ClF3N3O2S2
Molecular Weight514.0 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)SC4=C2CCCC4
InChIInChI=1S/C22H19ClF3N3O2S2/c1-2-9-29-20(31)18-13-5-3-4-6-16(13)33-19(18)28-21(29)32-11-17(30)27-15-10-12(22(24,25)26)7-8-14(15)23/h2,7-8,10H,1,3-6,9,11H2,(H,27,30)
InChIKeyVKJCKAXNJLQDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C22H19ClF3N3O2S2 (CAS 356568-80-4): A Structurally Differentiated Benzothienopyrimidine-Acetamide for Antimalarial and Kinase-Targeted Screening


The compound with molecular formula C22H19ClF3N3O2S2 (CAS 356568-80-4, PubChem CID 3827083, synonym STL294548) is a synthetic small molecule belonging to the tetrahydrobenzothieno[2,3-d]pyrimidine-2-yl-sulfanylacetamide class. Its IUPAC name is N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide [1]. The benzothienopyrimidine scaffold has demonstrated validated anti-plasmodial activity against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum in multiple peer-reviewed studies, with optimized congeners achieving IC50 values in the nanomolar range (55.7–68.0 nM) [2]. This compound is primarily offered as a research-grade screening compound (typical purity ≥95%) by multiple suppliers and is positioned for structure-activity relationship (SAR) exploration, hit-to-lead optimization, and chemical probe development in infectious disease and kinase-targeted research programs.

Why the C22H19ClF3N3O2S2 Regioisomer Cannot Be Interchanged with Closest Positional Analogs in Screening Campaigns


Within the benzothienopyrimidine-acetamide class, substitution on the terminal anilide ring is a critical determinant of both anti-plasmodial potency and parasite selectivity. The lead optimization study by Pal et al. (2023) demonstrated that even modest alterations to the aryl substituent pattern produce IC50 variations exceeding 20-fold against the CQ-resistant W2 strain, and cytotoxicity profiles against human cell lines (HPL1D, A549, MDA-MB-231) are equally sensitive to these modifications [1]. The target compound bears a 2-chloro-5-(trifluoromethyl)phenyl group—a substitution pattern that places the electron-withdrawing chlorine ortho to the amide nitrogen and the trifluoromethyl group meta to the chlorine. This orientation is topologically distinct from the more prevalent 4-chloro-3-(trifluoromethyl)phenyl isomer (CAS 315710-73-7), which positions chlorine para to the amide. These regioisomers cannot be treated as interchangeable because the altered vector of the CF3 pharmacophore and the differential ortho vs. para electronic effect of chlorine are expected to modulate amide bond geometry, target binding interactions, and metabolic stability in distinct ways [1]. Procurement without attention to this regioisomeric detail risks data irreproducibility in screening campaigns.

Quantitative Evidence Guide: Differentiating C22H19ClF3N3O2S2 from Its Closest Available Analogs


Regioisomeric Differentiation: 2-Chloro-5-CF3 vs. 4-Chloro-3-CF3 Substitution Pattern Defines a Distinct Chemical Entity

The target compound (CAS 356568-80-4) is the 2-chloro-5-(trifluoromethyl)phenyl regioisomer, while the closest commercially available analog (CAS 315710-73-7, PubChem CID 1633084) is the 4-chloro-3-(trifluoromethyl)phenyl regioisomer [1][2]. In the target, chlorine occupies the ortho position relative to the amide NH, which can participate in intramolecular hydrogen bonding and influence the conformational preference of the acetamide linker. In the comparator, chlorine is para to the amide, eliminating this ortho effect. Furthermore, the CF3 group orientation differs: in the target it is meta to chlorine and para to the amide; in the comparator it is ortho to chlorine and meta to the amide. The InChIKey for the target is VKJCKAXNJLQDLR-UHFFFAOYSA-N, while the comparator's InChIKey is NXAGSIOHXVRSIR-UHFFFAOYSA-N, confirming distinct connectivity [1][2]. While no direct head-to-head biological data are published for either compound, the Pal et al. (2023) SAR study on the same core scaffold establishes that anilide substitution pattern changes anti-plasmodial IC50 values by >20-fold among close analogs, supporting the expectation that these regioisomers will produce divergent screening results [3].

Antimalarial Screening Regioisomer Comparison Structure–Activity Relationship

Chlorine Presence Confers Higher Lipophilicity and Molecular Weight Compared to Des-Chloro Analog

The target compound contains both a chlorine and a trifluoromethyl group on the anilide ring (C22H19ClF3N3O2S2, MW = 514.0 g/mol, XLogP3-AA = 6.1, heavy atom count = 33) [1]. The des-chloro analog (CAS 566178-18-5, PubChem CID 1528060) bears only the CF3 group at the para position (C22H20F3N3O2S2, MW = 479.5 g/mol, XLogP3-AA = 5.5, heavy atom count = 32) [2]. The presence of chlorine increases molecular weight by 34.5 Da (7.2%), raises logP by 0.6 log units, and adds one heavy atom [1][2]. Higher lipophilicity may enhance membrane permeability in cellular assays but can also increase the risk of non-specific binding and reduced aqueous solubility. The topological polar surface area (TPSA) is identical for both compounds at 115 Ų, indicating that the chlorine atom does not alter overall polarity but shifts the balance toward passive permeability [1][2]. Importantly, no direct comparative biological data (antimalarial IC50, cytotoxicity CC50, or kinase inhibition) are available for either compound, so these physicochemical differences cannot be linked to specific potency or selectivity outcomes without experimental validation.

Physicochemical Profiling Lipophilicity ADMET Prediction

Class-Level Anti-Plasmodial SAR: Anilide Substitution Drives >20-Fold Potency Variation in Benzothienopyrimidine-Acetamide Series

The Pal et al. (2023) study systematically evaluated a series of tetrahydrobenzothieno[2,3-d]pyrimidine-acetamide hybrids against both CQ-sensitive (3D7) and CQ-resistant (W2) strains of P. falciparum [1]. The most potent compounds (A8, A5, A4) achieved IC50 values of 55.7 nM, 60.8 nM, and 68.0 nM against the W2 strain, demonstrating that the scaffold can deliver sub-100 nM anti-plasmodial activity [1]. Critically, the study showed that anilide substituent identity and position are key potency drivers—structurally distinct but closely related compounds within the same series exhibited IC50 values spanning from nanomolar to low micromolar, with selectivity indices (CC50 HPL1D / IC50 W2) varying substantially [1]. The target compound (C22H19ClF3N3O2S2) was not explicitly tested in this study. However, its 2-chloro-5-CF3 anilide substitution pattern represents a distinct SAR vector not explored in the Pal et al. series, which focused on diverse aryl and heteroaryl groups at the anilide position. The well-characterized scaffold sensitivity to anilide modification supports the rationale for procuring this specific compound to probe a previously unexplored region of the SAR landscape [1].

Antimalarial Drug Discovery Plasmodium falciparum Structure–Activity Relationship

Computed Drug-Likeness Parameters: Target Compound Occupies a Distinct ADME Property Space Within Its Analog Series

Comparison of key in silico drug-likeness parameters for the target compound and its two closest purchasable analogs reveals a gradient of physicochemical properties that may influence pharmacokinetic behavior [1][2][3]. The target compound (MW 514.0, XLogP3 6.1) has higher molecular weight and lipophilicity than both the des-chloro analog (MW 479.5, XLogP3 5.5) and is identical in these computed properties to its positional isomer (MW 514.0, XLogP3 6.1). All three compounds share identical hydrogen bond donor count (1), hydrogen bond acceptor count (8), rotatable bond count (6), and TPSA (115 Ų). The molecular complexity index differs: the target and its positional isomer have complexity 812, versus 768 for the des-chloro analog, reflecting the additional substitution [1][2][3]. The XLogP3 value of 6.1 exceeds the typical oral drug-likeness guideline (≤5), suggesting that these compounds may require formulation optimization or may be better suited for cell-based screening applications where higher lipophilicity facilitates membrane penetration. The absence of experimental solubility, permeability, or metabolic stability data for these specific compounds means all ADME projections remain computational predictions requiring experimental confirmation.

Drug-Likeness In Silico ADMET Lead Optimization

Recommended Application Scenarios for C22H19ClF3N3O2S2 Based on Verified Differentiation Evidence


Anti-Plasmodial SAR Expansion: Probing the Unexplored 2-Chloro-5-CF3 Anilide Vector

The Pal et al. (2023) study established that the benzothienopyrimidine-acetamide scaffold is highly sensitive to anilide substitution pattern, yet the specific 2-chloro-5-(trifluoromethyl)phenyl vector has not been experimentally evaluated [1]. This compound is an ideal candidate for inclusion in a focused SAR library aimed at mapping the tolerance of the Pf-DHFR-TS binding site (or other putative targets identified through molecular docking) to ortho-chloro, meta-CF3 disubstitution. The compound's XLogP3 of 6.1 and MW of 514.0 place it at the upper boundary of drug-like space, making it a useful probe for understanding how increased lipophilicity affects anti-plasmodial potency and selectivity in this series . Researchers should directly compare this compound against its 4-chloro-3-CF3 positional isomer (CAS 315710-73-7) in parallel P. falciparum growth inhibition assays (3D7 and W2 strains) to quantify the regioisomeric effect on IC50 and selectivity index .

Kinase Selectivity Profiling: Evaluating Benzothienopyrimidine Scaffolds Against Kinase Panels

Benzothienopyrimidine scaffolds are recognized ATP-competitive kinase inhibitor pharmacophores, as exemplified by probes such as SGC-STK17B-1 (a selective STK17B/DRAK2 inhibitor with IC50 = 34–43 nM) [1]. The allyl substituent at the N3 position of the pyrimidine ring in the target compound differentiates it from simpler N3-methyl or N3-ethyl analogs, offering a unique combination of conformational flexibility (via the allyl rotatable bond) and potential for covalent engagement under oxidative conditions. The 2-chloro-5-CF3 anilide substitution pattern introduces steric and electronic features distinct from the 4-chloro-3-CF3 isomer, which may translate into differential kinase selectivity profiles when screened against a broad kinase panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Procurement of both regioisomers enables direct selectivity profiling to identify substitution-dependent off-target interactions .

Comparative Physicochemical Profiling for ADMET Triage Decisions

Before committing resources to in vivo pharmacokinetic studies, research teams can use this compound alongside its des-chloro analog (CAS 566178-18-5) and positional isomer (CAS 315710-73-7) in a head-to-head in vitro ADMET panel (aqueous solubility, PAMPA or Caco-2 permeability, microsomal stability, plasma protein binding). The 0.6 log unit higher XLogP3 and 34.5 Da higher MW of the target compound relative to the des-chloro analog [1] provide a testable hypothesis: the chlorine atom increases passive permeability at the cost of higher non-specific binding and potentially faster oxidative metabolism. The identical TPSA (115 Ų) across all three analogs means that observed differences in permeability or solubility cannot be attributed to overall polarity but must reflect specific substituent effects [1]. This makes the compound a valuable member of an ADMET calibration set within the benzothienopyrimidine chemical series.

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